Cas no 914465-85-3 (3-Fluoro-5-methoxybenzylamine)
3-Fluoro-5-methoxybenzylamine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-5-methoxyBenzenemethanamine
- 3-Fluoro-5-methoxybenzylamine
- (3-fluoro-5-methoxyphenyl)methanamine
- 1-(3-FLUORO-5-METHOXYPHENYL)METHANAMINE
- 5-FLUORO-3-METHOXYBENZYLAMINE
- Benzenemethanamine, 3-fluoro-5-methoxy-
- 3-Fluoro-5-methoxy-benzylamine
- 5883AJ
- AB20688
- NE12828
- SY027486
- 5-fluoro-3-methoxybenzylamine, AldrichCPR
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- MDL: MFCD04116363
- Inchi: 1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3
- InChI Key: TUXDABFLRWGPSS-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)CN)OC
Computed Properties
- Exact Mass: 155.07500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Topological Polar Surface Area: 35.2
Experimental Properties
- PSA: 35.25000
- LogP: 1.99330
3-Fluoro-5-methoxybenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000312-1g |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853543-1g |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 95% | 1g |
¥2,106.00 | 2022-01-10 | |
| TRC | F600285-10mg |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F600285-50mg |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | F600285-100mg |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 100mg |
$ 160.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853543-250mg |
3-Fluoro-5-methoxybenzylamine |
914465-85-3 | 95% | 250mg |
¥982.80 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F99480-250mg |
(3-fluoro-5-methoxyphenyl)methanamine |
914465-85-3 | 95% | 250mg |
¥1939.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F99480-1g |
(3-fluoro-5-methoxyphenyl)methanamine |
914465-85-3 | 95% | 1g |
¥3899.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F99480-5g |
(3-fluoro-5-methoxyphenyl)methanamine |
914465-85-3 | 95% | 5g |
¥11009.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F99480-10g |
(3-fluoro-5-methoxyphenyl)methanamine |
914465-85-3 | 95% | 10g |
¥20259.0 | 2023-09-07 |
3-Fluoro-5-methoxybenzylamine Suppliers
3-Fluoro-5-methoxybenzylamine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Fluoro-5-methoxybenzylamine
Professional Introduction to 3-Fluoro-5-methoxybenzylamine (CAS No. 914465-85-3)
3-Fluoro-5-methoxybenzylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 914465-85-3, is a derivative of an aromatic amine and features both a fluoro and a methoxy substituent on a benzylamine backbone. These structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The< strong>fluoro group at the 3-position of the benzene ring introduces unique electronic properties to the molecule, which can influence its reactivity, solubility, and metabolic stability. In medicinal chemistry, fluorine atoms are often incorporated into drug molecules to enhance binding affinity, reduce metabolic degradation, and improve overall pharmacokinetic profiles. The presence of a< strong>fluoro group in 3-Fluoro-5-methoxybenzylamine suggests that it may serve as a key structural element in designing compounds with enhanced biological activity.
The< strong>methoxy group at the 5-position further modulates the electronic and steric environment of the benzene ring. Methoxy groups are commonly found in natural products and pharmaceuticals due to their ability to influence molecular interactions and pharmacological effects. In 3-Fluoro-5-methoxybenzylamine, the methoxy substituent may contribute to the compound's solubility in polar solvents and its ability to interact with biological targets.
The synthesis of 3-Fluoro-5-methoxybenzylamine involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. Given its structural complexity, this compound is likely synthesized through nucleophilic aromatic substitution or other advanced coupling reactions that exploit the reactivity of the aromatic amine core. The introduction of both fluorine and methoxy groups necessitates careful optimization to ensure high yield and purity.
In recent years, there has been growing interest in developing new therapeutic strategies for various diseases, including cancer, inflammation, and neurological disorders. The< strong>3-Fluoro-5-methoxybenzylamine structure has shown promise as a scaffold for designing molecules with targeted biological activity. For instance, studies have demonstrated that benzylamine derivatives can act as modulators of enzyme activity and receptor binding. The combination of fluoro and methoxy substituents may enhance these effects by improving binding affinity and selectivity.
One notable area of research involving 3-Fluoro-5-methoxybenzylamine is its potential application in anticancer therapy. Fluorinated aromatic compounds have been extensively studied for their ability to inhibit tumor growth by targeting specific molecular pathways. The< strong>methoxy group may also contribute to this effect by influencing the compound's interaction with biological targets such as kinases or transcription factors. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain cancer-related enzymes.
The< strong>CAS No. 914465-85-3 designation ensures that researchers can reliably identify and purchase this compound for their studies. This standardized identification system is crucial for ensuring consistency in research protocols and facilitating collaboration across different laboratories. The availability of high-purity 3-Fluoro-5-methoxybenzylamine allows scientists to conduct detailed structural elucidation and pharmacological testing without concerns about impurities or variability.
The role of computational chemistry in designing and optimizing drug candidates has become increasingly important in recent years. Molecular modeling techniques can predict how 3-Fluoro-5-methoxybenzylamine will interact with biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by identifying key functional groups that need to be modified for improved activity. Additionally, computational methods can help assess potential side effects by evaluating interactions with off-target proteins.
In conclusion, 3-Fluoro-5-methoxybenzylamine (CAS No. 914465-85-3) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug discovery efforts.
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